![molecular formula C11H17NO4 B591489 (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 927679-54-7](/img/structure/B591489.png)
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid
Overview
Description
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[310]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the azabicyclo[3.1.0]hexane core.
Introduction of the tert-butoxycarbonyl group: This is achieved through a reaction with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid is unique due to its bicyclic structure and the presence of both a tert-butoxycarbonyl group and a carboxylic acid group. This combination of functional groups and structural features makes it a versatile compound for various chemical transformations and applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid?
- Methodology : The compound is synthesized via stereoselective cyclopropanation followed by Boc protection. For example, tert-butyl esters in similar bicyclic systems are prepared using tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA in anhydrous THF) to protect the amine group while maintaining the bicyclic core . Purification typically involves column chromatography with gradients of ethyl acetate/hexane to isolate enantiomerically pure products.
Q. How is the stereochemical integrity of the bicyclo[3.1.0]hexane core verified during synthesis?
- Methodology : X-ray crystallography or NOESY NMR is used to confirm the (1R,5S,6R) configuration. For instance, NOESY cross-peaks between the bicyclic protons (e.g., H-1 and H-6) and the tert-butyl group validate spatial arrangements . Chiral HPLC with columns like Chiralpak IA/IB can further confirm enantiopurity (>99% ee).
Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing this compound?
- Methodology : The Boc group acts as a protecting group for the secondary amine, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during downstream functionalization. Its steric bulk also influences the compound’s conformational flexibility, which can be studied via variable-temperature NMR .
Q. What purification strategies are effective for removing trace impurities (e.g., diastereomers or unreacted intermediates)?
- Methodology : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) resolves diastereomers. Recrystallization from ethanol/water mixtures (7:3 v/v) at −20°C yields high-purity crystals (>98% by LC-MS) .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence the compound’s reactivity in ring-opening or functionalization reactions?
- Methodology : The strained cyclopropane ring undergoes selective ring-opening under acidic or transition-metal-catalyzed conditions. For example, Pd-catalyzed cross-coupling with aryl halides targets the bridgehead carbon, while BF3·OEt2-mediated hydrolysis cleaves the cyclopropane selectively . Kinetic studies (e.g., in situ IR monitoring) quantify reaction rates.
Q. What analytical techniques are recommended for detecting trace degradation products under varying pH conditions?
- Methodology : Stability studies in buffers (pH 1–13) at 25–40°C are analyzed via UPLC-QTOF-MS. Degradation pathways (e.g., Boc deprotection or lactam formation) are identified using MS/MS fragmentation patterns. For example, m/z 154.1 (tert-butyl cation) indicates Boc cleavage .
Q. How can computational modeling predict the compound’s bioavailability or target binding?
- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess interactions with biological targets (e.g., enzymes with cyclopropane-binding pockets). QSAR models correlate logP (calculated via ChemAxon) with membrane permeability .
Q. What strategies resolve contradictions in biological activity data across different assays (e.g., enzyme inhibition vs. cellular uptake)?
- Methodology : Orthogonal assays (e.g., SPR for binding affinity vs. LC-MS for intracellular concentration) identify confounding factors like efflux pump activity. For example, co-administration with verapamil (a P-gp inhibitor) can clarify discrepancies in cell-based vs. biochemical assays .
Q. How does the compound’s stability in biological matrices (e.g., plasma) affect pharmacokinetic studies?
- Methodology : Incubate the compound in human plasma at 37°C and quantify degradation via LC-MS/MS. Half-life (t1/2) is calculated using non-compartmental analysis. Stabilizing additives (e.g., EDTA for metalloprotease inhibition) may prolong t1/2 .
Q. Safety & Handling
Q. What PPE and engineering controls are critical for safe handling?
Properties
IUPAC Name |
(1S,5R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-4-6-7(5-12)8(6)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)/t6-,7+,8? | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYEQQDCMLKKYGG-DHBOJHSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653858 | |
Record name | (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927679-54-7 | |
Record name | (1R,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5S,6r)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.